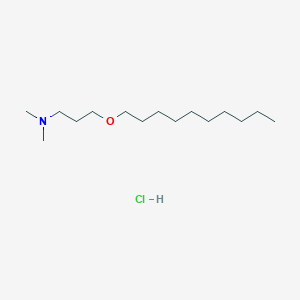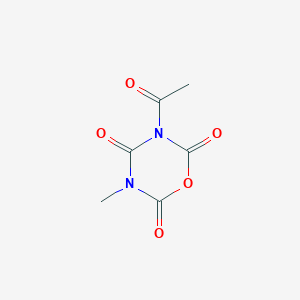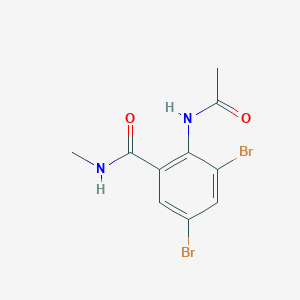
2-Acetamido-3,5-dibromo-N-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Acetamido-3,5-dibromo-N-methylbenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of acetamido and dibromo substituents on a benzene ring, along with an N-methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetamido-3,5-dibromo-N-methylbenzamide typically involves the bromination of a suitable benzamide precursor. One common method is the bromination of N-methylbenzamide using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 3 and 5 positions of the benzene ring.
Another approach involves the acylation of 3,5-dibromoaniline with acetic anhydride to introduce the acetamido group, followed by methylation of the resulting compound to obtain the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and acylation reactions using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound while minimizing the production of by-products.
Análisis De Reacciones Químicas
Types of Reactions
2-Acetamido-3,5-dibromo-N-methylbenzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms on the benzene ring can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: The acetamido group can be reduced to an amine under reducing conditions.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide or thiourea in the presence of a base like sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products Formed
Substitution: Formation of azido or thiol derivatives.
Oxidation: Introduction of hydroxyl or carbonyl groups.
Reduction: Conversion of the acetamido group to an amine.
Aplicaciones Científicas De Investigación
2-Acetamido-3,5-dibromo-N-methylbenzamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial or antifungal agent due to the presence of bromine atoms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-Acetamido-3,5-dibromo-N-methylbenzamide involves its interaction with specific molecular targets. The bromine atoms may enhance the compound’s ability to interact with biological macromolecules, leading to its antimicrobial or antifungal effects. The acetamido group may contribute to the compound’s anti-inflammatory properties by modulating specific signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
2-Acetamido-3,5-dichloro-N-methylbenzamide: Similar structure but with chlorine atoms instead of bromine.
2-Acetamido-3,5-difluoro-N-methylbenzamide: Contains fluorine atoms instead of bromine.
2-Acetamido-3,5-diiodo-N-methylbenzamide: Iodine atoms replace the bromine atoms.
Uniqueness
2-Acetamido-3,5-dibromo-N-methylbenzamide is unique due to the presence of bromine atoms, which impart distinct chemical and biological properties. Bromine atoms are larger and more polarizable than chlorine or fluorine, leading to different reactivity and interactions with biological targets.
Propiedades
Número CAS |
86993-54-6 |
|---|---|
Fórmula molecular |
C10H10Br2N2O2 |
Peso molecular |
350.01 g/mol |
Nombre IUPAC |
2-acetamido-3,5-dibromo-N-methylbenzamide |
InChI |
InChI=1S/C10H10Br2N2O2/c1-5(15)14-9-7(10(16)13-2)3-6(11)4-8(9)12/h3-4H,1-2H3,(H,13,16)(H,14,15) |
Clave InChI |
ZBMORWDMNPLLTQ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=C(C=C(C=C1Br)Br)C(=O)NC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9-Methyl-2-(propane-1-sulfonyl)-7H-pyrano[3,2-e][1,3]benzoxazol-7-one](/img/structure/B14399867.png)

![2,2'-[(2-Hydroxy-1,3-phenylene)di(ethane-1,1-diyl)]diphenol](/img/structure/B14399871.png)
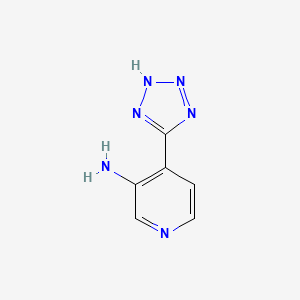

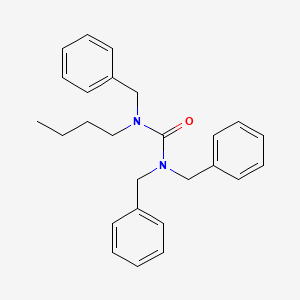
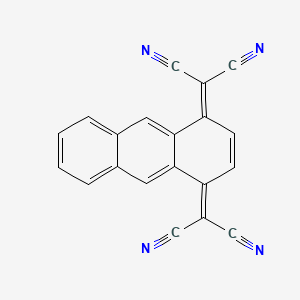
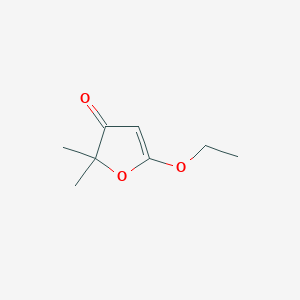
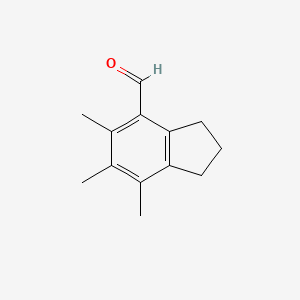
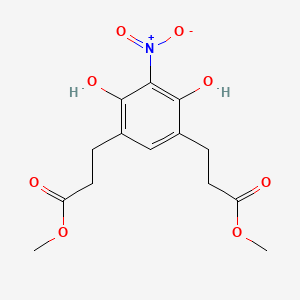
![2-(4-Methylanilino)-4H-pyrido[3,2-e][1,3]selenazin-4-one](/img/structure/B14399935.png)

